molecular formula C24H22N2O6 B4162941 1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate

1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate

Cat. No. B4162941
M. Wt: 434.4 g/mol
InChI Key: PWRNQWCXHNDSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate, commonly known as PBPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. PBPB is a benzimidazole derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

PBPB has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. PBPB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. PBPB has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, PBPB has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species.

Mechanism of Action

The mechanism of action of PBPB involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and oxidative stress. PBPB has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. PBPB has also been found to inhibit the activation of Akt, a protein kinase that plays a key role in cell survival and proliferation. In addition, PBPB has been shown to activate the Nrf2 pathway, a transcription factor that regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
PBPB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. PBPB has also been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, PBPB has been shown to reduce the proliferation and migration of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

PBPB has several advantages for lab experiments. It is a potent and selective inhibitor of various signaling pathways that are involved in inflammation, cancer, and oxidative stress. PBPB has also been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, there are also limitations to using PBPB in lab experiments. The synthesis of PBPB is a complex process that requires expertise in organic chemistry. In addition, PBPB has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the scientific research of PBPB. One direction is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the synthesis of PBPB and improve its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, PBPB is a benzimidazole derivative that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis of PBPB is a complex process that requires expertise in organic chemistry. PBPB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties through the inhibition of various signaling pathways. PBPB has several advantages for lab experiments, but also has limitations. There are several future directions for the scientific research of PBPB, including its potential applications in the treatment of various diseases and optimization of its synthesis and pharmacokinetic properties.

properties

IUPAC Name

oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2.C2H2O4/c1-2-8-18(9-3-1)26-20-11-6-10-19(16-20)25-15-7-14-24-17-23-21-12-4-5-13-22(21)24;3-1(4)2(5)6/h1-6,8-13,16-17H,7,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRNQWCXHNDSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate
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